molecular formula C21H19NO4 B8469896 2-[4-(Benzyloxy)anilino]-5-methoxybenzoic acid CAS No. 54197-69-2

2-[4-(Benzyloxy)anilino]-5-methoxybenzoic acid

Cat. No. B8469896
M. Wt: 349.4 g/mol
InChI Key: VBYUEKQLNUEHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515980

Procedure details

To a 5 L 3-neck flask was added 284 g (2.06 moles) milled potassium carbonate and 1.0 L dimethylformamide. While stirring the resulting mixture at room temperature, 250 g (1.06 moles) 4-benzyloxyaniline hydrochloride was added portionwise over 15 minutes. After this was completed, 231 g (1.0 mole) 2-bromo-5-methoxybenzoic acid was added over 15 minutes and the mixture was stirred for another 15 minutes. The suspension was cooled to 10°-15° C. and 13.8 g cupric acetate monohydrate (0.06 moles) was added portionwise over 20 minutes. Gas evolved slowly and after stirring 15 minutes at room temperature the reaction was warmed on a steam bath over 40 minutes to 70° C. whereupon a vigorous evolution of carbon dioxide was observed. Stirring and heating was continued for 90 minutes at 80°-85°C., heat was removed and the mixture was allowed to cool to room temperature. The brownish red suspension was transferred to a 12 L flask containing 1 L ice-cold water. Acetic acid (650 ml) was added dropwise and the dark green precipitate was stirred vigorously until homogeneous. After filtering and washing well with water, the crude product was dried overnight at 55°-60° C. in a vacuum oven. The crude product (approximately 350 g) was diluted with 5.8 L toluene, heated to reflux temperature and filtered. The dark green filtrate was allowed to cool to room temperature for 2-3 hours, and the solid product was collected by filtration and rinsed with cold (5°-10° C.) toluene. The bright yellow crystalline product was obtained in 80% yield. A sample of the compound had the m.p. 167°-168° C. when recrystallized from a benzene-cyclohexane mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
4-benzyloxyaniline hydrochloride
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
231 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate monohydrate
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl.[CH2:8]([O:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Br[C:24]1[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][C:25]=1[C:26]([OH:28])=[O:27].C(=O)=O>CN(C)C=O>[CH2:8]([O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:20][C:24]2[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][C:25]=2[C:26]([OH:28])=[O:27])=[CH:21][CH:22]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
4-benzyloxyaniline hydrochloride
Quantity
250 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Step Three
Name
Quantity
231 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Step Four
Name
cupric acetate monohydrate
Quantity
13.8 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring the resulting mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 5 L 3-neck flask was added 284 g (2.06 moles)
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 10°-15° C.
STIRRING
Type
STIRRING
Details
after stirring 15 minutes at room temperature the reaction
Duration
15 min
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The brownish red suspension was transferred to a 12 L flask
ADDITION
Type
ADDITION
Details
containing 1 L ice-cold water
ADDITION
Type
ADDITION
Details
Acetic acid (650 ml) was added dropwise
STIRRING
Type
STIRRING
Details
the dark green precipitate was stirred vigorously until homogeneous
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the crude product was dried overnight at 55°-60° C. in a vacuum oven
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The crude product (approximately 350 g) was diluted with 5.8 L toluene
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature for 2-3 hours
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
rinsed with cold (5°-10° C.) toluene
CUSTOM
Type
CUSTOM
Details
The bright yellow crystalline product was obtained in 80% yield
CUSTOM
Type
CUSTOM
Details
recrystallized from a benzene-cyclohexane mixture

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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